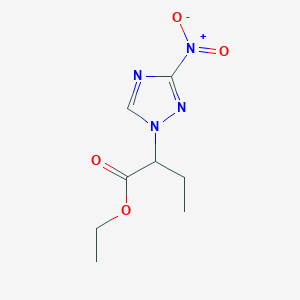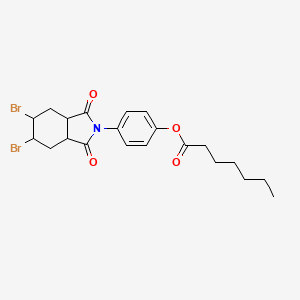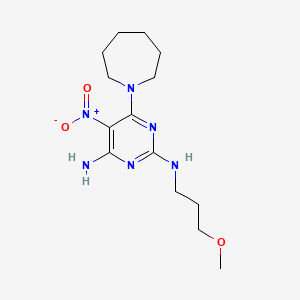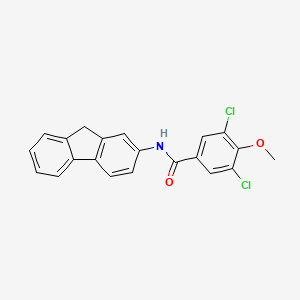![molecular formula C21H19Cl2N3O2S2 B12462658 N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B12462658.png)
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and a dichlorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with 3-acetyl-2,4,6-trimethylbenzyl chloride in the presence of a base.
Attachment of the Dichlorobenzamide Moiety: The final step involves coupling the sulfanyl-thiadiazole intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the dichlorobenzamide moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents due to their ability to disrupt DNA replication and inhibit cancer cell growth.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This interference can lead to the inhibition of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- **N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-(2-methyl-2-propanyl)benzamide
- **N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Uniqueness
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide is unique due to its combination of a thiadiazole ring, a sulfanyl group, and a dichlorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C21H19Cl2N3O2S2 |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
N-[5-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C21H19Cl2N3O2S2/c1-10-7-11(2)18(13(4)27)12(3)16(10)9-29-21-26-25-20(30-21)24-19(28)15-6-5-14(22)8-17(15)23/h5-8H,9H2,1-4H3,(H,24,25,28) |
Clave InChI |
TZXPLIXLXLIALV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12462578.png)
![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12462589.png)

![2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)
![2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12462603.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)

![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)

![4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B12462630.png)
![N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)

